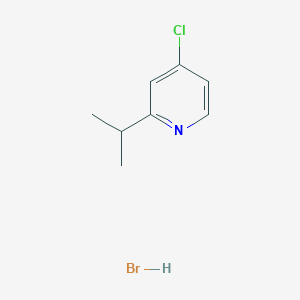![molecular formula C8H5ClINOS B13668731 2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
2-Chloro-7-iodo-6-methoxybenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-iodo-6-methoxybenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of chlorine, iodine, and methoxy groups attached to a benzo[d]thiazole ring, making it a unique and valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-iodo-6-methoxybenzo[d]thiazole typically involves the introduction of chlorine, iodine, and methoxy groups onto a benzo[d]thiazole ring. One common method involves the reaction of 2-amino-6-methoxybenzo[d]thiazole with iodine monochloride in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-iodo-6-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the halogen atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-7-iodo-6-methoxybenzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-iodo-6-methoxybenzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxybenzo[d]thiazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
7-Iodo-6-methoxybenzo[d]thiazole: Lacks the chlorine atom, which can influence its chemical properties and applications.
2-Chloro-7-iodobenzo[d]thiazole: Lacks the methoxy group, which can alter its solubility and interactions with biological targets.
Uniqueness
2-Chloro-7-iodo-6-methoxybenzo[d]thiazole is unique due to the presence of all three functional groups (chlorine, iodine, and methoxy) on the benzo[d]thiazole ring. This combination of substituents provides the compound with distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H5ClINOS |
|---|---|
Molecular Weight |
325.55 g/mol |
IUPAC Name |
2-chloro-7-iodo-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H5ClINOS/c1-12-5-3-2-4-7(6(5)10)13-8(9)11-4/h2-3H,1H3 |
InChI Key |
LZAJMZGCAMQUAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(S2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)

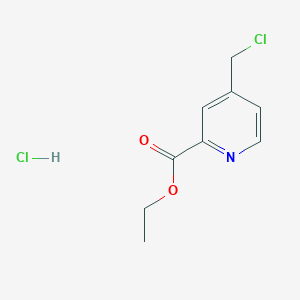
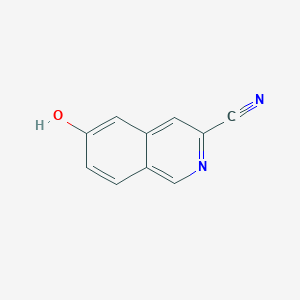
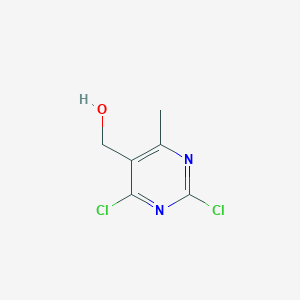
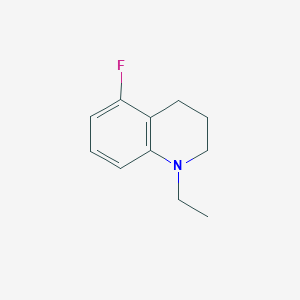
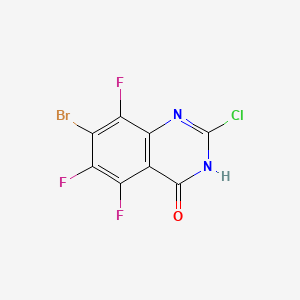
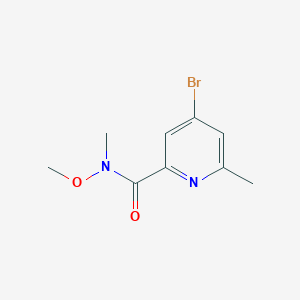

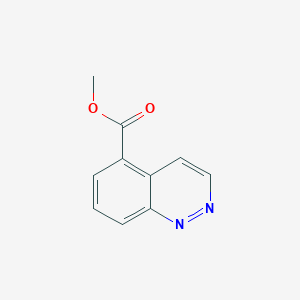
![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
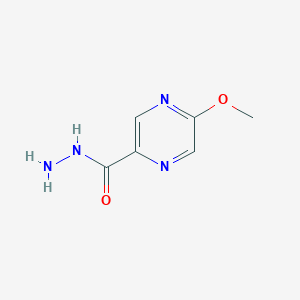
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)
